![molecular formula C12H10ClNO2 B1470036 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500640-74-3](/img/structure/B1470036.png)
1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
説明
1-(3-Chlorophenyl)methyl-1H-pyrrole-3-carboxylic acid, also known as 3-chloro-1-methylpyrrole-2-carboxylic acid, is a small molecule that is widely used in scientific research. It is a carboxylic acid derivative of 1-methylpyrrole, which is a heterocyclic compound. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material for the synthesis of various compounds, as well as for the study of biochemical and physiological effects.
科学的研究の応用
Biocatalyst Inhibition
Carboxylic acids, including structures similar to 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, have shown potential in biocatalyst inhibition. They can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield, impacting microbial internal pH and cell membrane integrity. Understanding these mechanisms can aid in engineering more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Environmental Impact
The environmental consequences of chlorophenols, which share structural similarities with 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, have been extensively reviewed. Chlorophenols, including 3-chlorophenol, are known for their moderate toxic effects on mammalian and aquatic life and can exhibit considerable toxicity to fish upon long-term exposure. Understanding their environmental impact can inform safer chemical handling and disposal practices (Krijgsheld & Gen, 1986).
Carcinogen Metabolism
Studies on human urinary carcinogen metabolites, including those from tobacco, highlight the importance of understanding how compounds like 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid might be metabolized and contribute to carcinogenic outcomes. Such research is crucial for assessing the potential risks associated with exposure to such compounds (Hecht, 2002).
Ethylene Inhibition in Agriculture
The study of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action in over 100 studies highlights the potential agricultural applications of compounds like 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid. Understanding the mechanisms through which these compounds inhibit ethylene effects can lead to advancements in post-harvest technology, extending the shelf life of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSSUVOQXXKJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



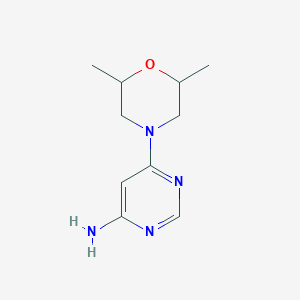

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
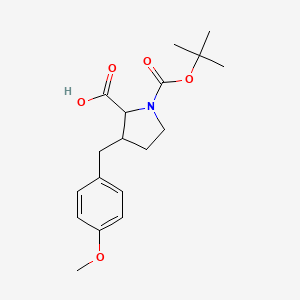
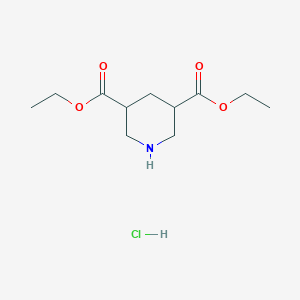
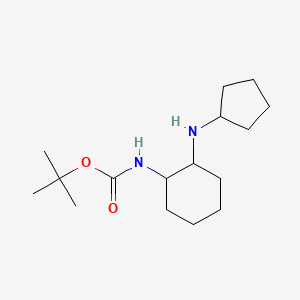
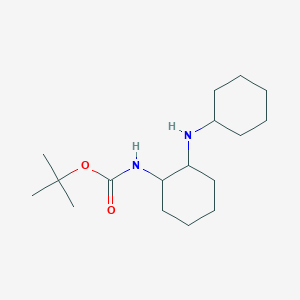
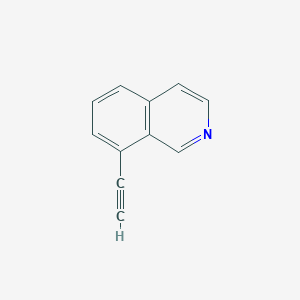
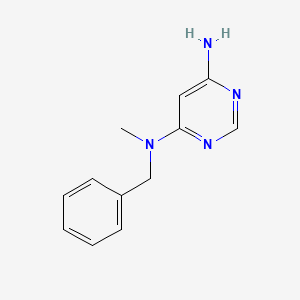
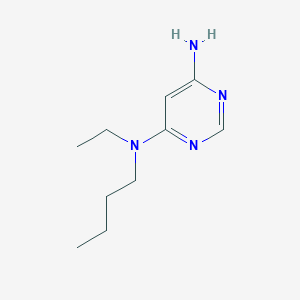
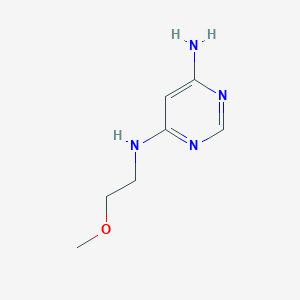
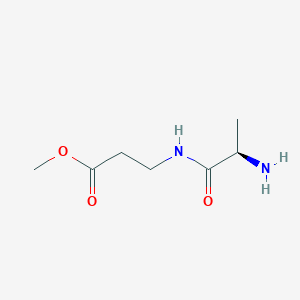
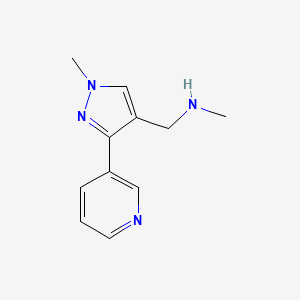
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)